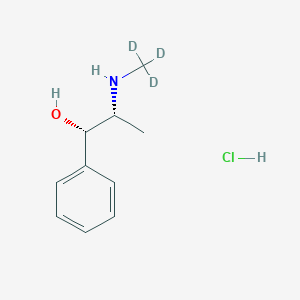
(1S,2R)-(+)-Ephedrine-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-(+)-Ephedrine-d3 Hydrochloride is a deuterated form of (1S,2R)-(+)-Ephedrine Hydrochloride, which is a chiral compound commonly used in asymmetric synthesis. It is a stimulant and appetite suppressant, often found in traditional Chinese medicine, such as má huáng . The deuterated form is used in scientific research to study metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-(+)-Ephedrine-d3 Hydrochloride involves the incorporation of deuterium atoms into the ephedrine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-(+)-Ephedrine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-methcathinone using permanganate as the oxidizing agent.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: ®-Methcathinone
Reduction: Corresponding amines and alcohols
Substitution: Various ephedrine derivatives
Applications De Recherche Scientifique
(1S,2R)-(+)-Ephedrine-d3 Hydrochloride is widely used in scientific research due to its unique properties:
Biology: Employed in metabolic studies to trace the biochemical pathways of ephedrine and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ephedrine.
Industry: Applied in the quality control testing of dietary supplements containing ephedrine.
Mécanisme D'action
The mechanism of action of (1S,2R)-(+)-Ephedrine-d3 Hydrochloride involves its interaction with adrenergic receptors. It stimulates the release of norepinephrine and dopamine, leading to increased heart rate, blood pressure, and bronchodilation. The deuterium atoms in the compound help in studying the metabolic pathways and the rate of metabolism, providing insights into its pharmacokinetics .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-(-)-Ephedrine Hydrochloride
- (1S,2S)-(+)-Pseudoephedrine Hydrochloride
- (1R,2R)-(-)-Pseudoephedrine Hydrochloride
- DL-Ephedrine Hydrochloride
- (1S,2R)-(+)-N-Methylephedrine
- (1S,2R)-(+)-Norephedrine
Uniqueness
(1S,2R)-(+)-Ephedrine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which makes it an invaluable tool in metabolic and pharmacokinetic studies. The deuterium atoms provide stability and allow for precise tracing in biochemical pathways, making it superior for research purposes compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C10H16ClNO |
|---|---|
Poids moléculaire |
204.71 g/mol |
Nom IUPAC |
(1S,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m1./s1/i2D3; |
Clé InChI |
BALXUFOVQVENIU-GJMMVNDCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N[C@H](C)[C@H](C1=CC=CC=C1)O.Cl |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


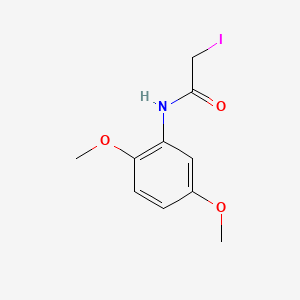
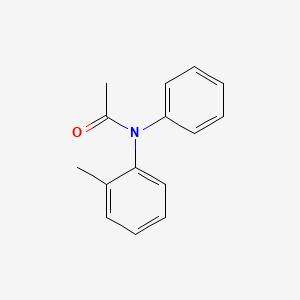
![1-[4-(Difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B15087701.png)
![Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B15087704.png)
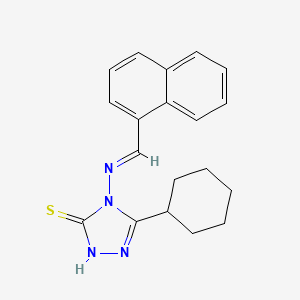
![4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid](/img/structure/B15087715.png)
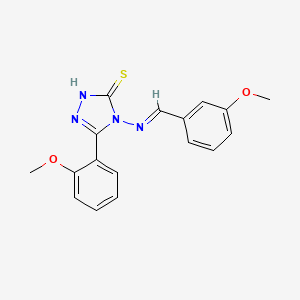
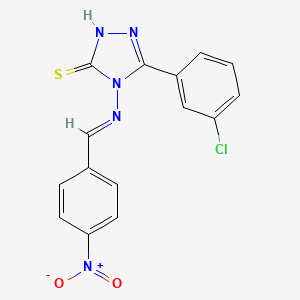
![[5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol](/img/structure/B15087727.png)
![(3E)-3-{2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene}-3H-indol-2-ol](/img/structure/B15087737.png)
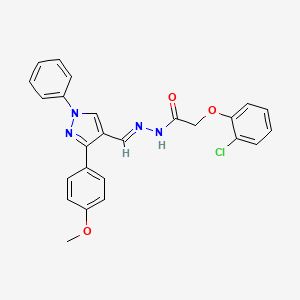
![sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B15087751.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15087767.png)

